molecular formula C12H20O B15257391 2-(2-Ethylhexyl)furan

2-(2-Ethylhexyl)furan

Cat. No.: B15257391
M. Wt: 180.29 g/mol
InChI Key: SKUMIBIFSVIKMS-UHFFFAOYSA-N
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Description

2-(2-Ethylhexyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring with one oxygen atom and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furans, including 2-(2-Ethylhexyl)furan, can be achieved through several methods. One common approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol, catalyzed by silver salts . Another method includes the decarboxylation of furoic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent functionalization to introduce the ethylhexyl group .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylhexyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-(2-ethylhexyl)furan

InChI

InChI=1S/C12H20O/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3

InChI Key

SKUMIBIFSVIKMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=CO1

Origin of Product

United States

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